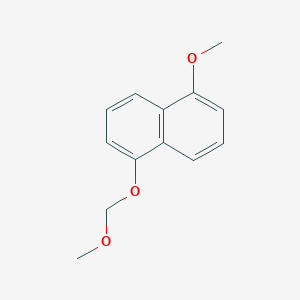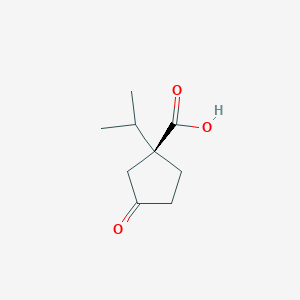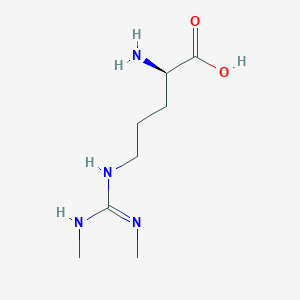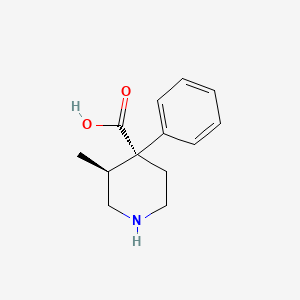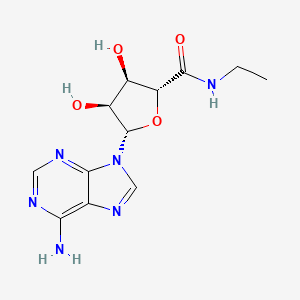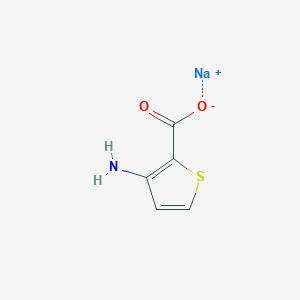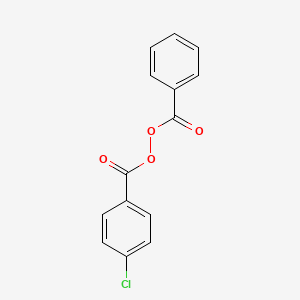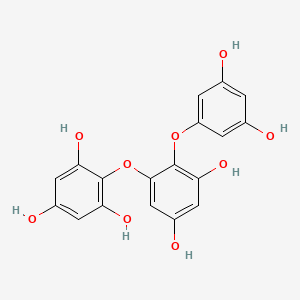
Triphloroethol A
Vue d'ensemble
Description
Le 2,2,2-TRIFLUOROÉTHANOL, également connu sous le nom de trifluoroéthanol, est un composé organique de formule chimique CF₃CH₂OH. Il s'agit d'un liquide incolore, miscible à l'eau, avec une odeur rappelant l'éthanol. En raison de l'électronégativité du groupe trifluorométhyle, cet alcool présente un caractère acide plus marqué que l'éthanol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2,2,2-TRIFLUOROÉTHANOL est produit industriellement par hydrogénation ou réduction par hydrure de dérivés de l'acide trifluoroacétique, tels que les esters ou le chlorure d'acyle . Il peut également être préparé par hydrogénolyse de composés de formule générale CF₃−CHOH−OR (où R est l'hydrogène ou un groupe alkyle contenant de un à huit atomes de carbone), en présence d'un catalyseur contenant du palladium déposé sur du charbon actif . En tant que cocatalyseur pour cette conversion, des amines aliphatiques tertiaires telles que la triéthylamine sont couramment utilisées .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2,2-TRIFLUOROÉTHANOL subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants
Oxydation : L'oxydation du 2,2,2-TRIFLUOROÉTHANOL donne de l'acide trifluoroacétique.
Substitution : Il sert de source du groupe trifluoroéthoxy pour diverses réactions chimiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'acide trifluoroacétique et divers dérivés trifluoroéthoxy .
Applications De Recherche Scientifique
Le 2,2,2-TRIFLUOROÉTHANOL est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques :
Chimie : Il est utilisé comme solvant spécialisé en chimie organique.
Biologie : Il est utilisé comme cosolvant non aqueux pour étudier le repliement des protéines.
Médecine : Il inhibe de manière compétitive l'alcool déshydrogénase.
Industrie : Il est appliqué dans les produits pharmaceutiques, l'agriculture, les colorants, l'énergie et la synthèse organique.
Mécanisme d'action
Le 2,2,2-TRIFLUOROÉTHANOL exerce ses effets en interagissant avec diverses cibles moléculaires et voies . Il inhibe de manière compétitive l'alcool déshydrogénase, une enzyme impliquée dans le métabolisme des alcools . Il forme également des complexes avec des bases de Lewis telles que le tétrahydrofurane ou la pyridine par liaison hydrogène, produisant des adduits 1:1 .
Mécanisme D'action
TRIPHLOROETHOL A exerts its effects by interacting with various molecular targets and pathways . It competitively inhibits alcohol dehydrogenase, which is an enzyme involved in the metabolism of alcohols . It also forms complexes with Lewis bases such as tetrahydrofuran or pyridine through hydrogen bonding, yielding 1:1 adducts .
Comparaison Avec Des Composés Similaires
Composés similaires
- Hexafluoro-2-propanol
- 1,1,1-Trifluoroéthane
- Acide trifluoroacétique
Unicité
Le 2,2,2-TRIFLUOROÉTHANOL est unique en raison de son caractère acide plus marqué que l'éthanol, ce qui est attribué à l'électronégativité du groupe trifluorométhyle . Cette propriété en fait un solvant et un réactif précieux dans diverses réactions et applications chimiques .
Propriétés
IUPAC Name |
2-[2-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]benzene-1,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c19-8-1-9(20)3-12(2-8)26-18-15(25)6-11(22)7-16(18)27-17-13(23)4-10(21)5-14(17)24/h1-7,19-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVHFABBAINFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2OC3=C(C=C(C=C3O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79005-83-7 | |
| Record name | Triphlorethol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079005837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPHLORETHOL B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4LT54X4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-ETHOXY-1,3-DIMETHYL-8-OXOCYCLOHEPTA[C]PYRROL-2-YL}BENZOIC ACID](/img/structure/B3331095.png)
